molecular formula C27H32N2O11 B13072984 MappiodosideC

MappiodosideC

Cat. No.: B13072984
M. Wt: 560.5 g/mol
InChI Key: NDCYSCYTBZPIFQ-OEYFXXJLSA-N
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Description

MappiodosideC is a complex organic compound known for its unique chemical structure and significant applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MappiodosideC typically involves multi-step organic reactions. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps involve the introduction of functional groups via substitution reactions, often under controlled temperature and pressure conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound is scaled up from laboratory methods, ensuring consistency and purity. This often involves the use of large-scale reactors and continuous flow systems to maintain optimal reaction conditions. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

MappiodosideC undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation and nitration are common substitution reactions, typically using reagents like chlorine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Chlorine, nitric acid, controlled temperature.

Major Products

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

MappiodosideC has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies of cellular processes and as a marker in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of MappiodosideC involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions often involve the modulation of signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    MappiodosideA: Shares a similar core structure but differs in functional groups, leading to distinct chemical properties.

    MappiodosideB: Another related compound with variations in its side chains, affecting its reactivity and applications.

Uniqueness

MappiodosideC stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a compound of significant interest in both research and industry.

Properties

Molecular Formula

C27H32N2O11

Molecular Weight

560.5 g/mol

IUPAC Name

(1S,12S,15S,16S,20S)-16-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-12,19-dicarboxylic acid

InChI

InChI=1S/C27H32N2O11/c1-10-15-7-29-18(5-12(15)16(9-38-10)25(34)35)21-14(6-19(29)26(36)37)13-4-11(2-3-17(13)28-21)39-27-24(33)23(32)22(31)20(8-30)40-27/h2-4,9-10,12,15,18-20,22-24,27-28,30-33H,5-8H2,1H3,(H,34,35)(H,36,37)/t10-,12-,15-,18-,19-,20+,22+,23-,24+,27+/m0/s1

InChI Key

NDCYSCYTBZPIFQ-OEYFXXJLSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CN3[C@@H](C[C@@H]2C(=CO1)C(=O)O)C4=C(C[C@H]3C(=O)O)C5=C(N4)C=CC(=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

Canonical SMILES

CC1C2CN3C(CC2C(=CO1)C(=O)O)C4=C(CC3C(=O)O)C5=C(N4)C=CC(=C5)OC6C(C(C(C(O6)CO)O)O)O

Origin of Product

United States

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